Dimethyl octadecanedioate

Vue d'ensemble

Description

Dimethyl octadecanedioate is a useful research compound. Its molecular formula is C20H38O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

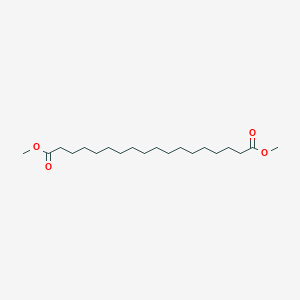

Dimethyl octadecanedioate (DMO) is a diester derived from octadecanedioic acid, with the molecular formula and a molecular weight of 342.51 g/mol. Its structure consists of two methyl ester groups attached to a long-chain dicarboxylic acid, making it a compound of interest in various biological and industrial applications. This article reviews the biological activity of DMO, focusing on its metabolic pathways, potential applications, and relevant case studies.

- CAS Number : 1472-93-1

- Molecular Structure :

- SMILES : O=C(OC)CCCCCCCCCCCCCCCCC(=O)OC

- InChIKey : ZOXMHKCFDXHCJX-UHFFFAOYSA-N

Metabolism and Bioconversion

Research indicates that DMO can be metabolized by microorganisms through various pathways. A notable study highlighted the use of Escherichia coli engineered to produce medium-chain fatty acids and their corresponding esters, including DMO. The study demonstrated that DMO could be efficiently synthesized and subsequently oxidized to produce dicarboxylic acids through a one-pot biocatalysis approach involving acyl-CoA ligase and alcohol acyltransferase enzymes .

Toxicological Profile

The toxicity profile of DMO has not been extensively studied; however, its structural similarity to other fatty acid esters suggests a low toxicity potential. Esters like DMO are often evaluated for their safety in food and pharmaceutical applications due to their biocompatibility and biodegradability.

Industrial Uses

DMO is primarily utilized in the synthesis of biodegradable polymers and surfactants. Its long carbon chain makes it suitable for applications in cosmetics, lubricants, and as a plasticizer in various materials. The compound's properties contribute to the development of sustainable materials that can replace traditional petroleum-based products.

Case Studies

-

Biosynthesis in Microorganisms :

A study explored the biosynthesis of DMO from fatty acids using engineered E. coli. The research demonstrated that the engineered strains could convert fatty acids into DMO with significant yields, showcasing its potential for sustainable production methods . -

Polymer Development :

In another case, DMO was incorporated into polymer matrices to enhance mechanical properties while maintaining biodegradability. The resulting materials exhibited improved tensile strength and flexibility compared to conventional plastics .

Research Findings

Applications De Recherche Scientifique

Molecular Biology:

In biochemical research, DMO has been employed as a building block for synthesizing various biomolecules. Its structural properties allow it to serve as a precursor in the formation of complex polymeric structures that mimic natural biopolymers.

Case Study: Enzymatic Degradation

A recent study highlighted the use of DMO-based polyesters in enzymatic degradation experiments. The results indicated that these materials could be effectively broken down by naturally occurring enzymes, showcasing their potential for sustainable materials development .

Environmental Applications

Plastic Alternatives:

Given the increasing concern over plastic pollution, DMO-derived materials present an eco-friendly alternative to conventional plastics. Their ability to biodegrade under natural conditions positions them as viable candidates for reducing environmental impact.

Research Findings:

Research has shown that polyesters synthesized from DMO can significantly reduce plastic waste due to their biodegradability while maintaining desirable physical properties . This aligns with global efforts to develop sustainable materials that minimize ecological footprints.

Chemical Industry

Synthesis of Fine Chemicals:

DMO serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.

Table 2: Chemical Reactions Involving DMO

| Reaction Type | Example Application |

|---|---|

| Esterification | Synthesis of polyesters |

| Transesterification | Production of biodiesel |

| Hydrolysis | Biodegradation studies |

Propriétés

IUPAC Name |

dimethyl octadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXMHKCFDXHCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340721 | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-93-1 | |

| Record name | Dimethyl octadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl octadecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.